N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride
Description
N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride (CAS: 82586-71-8) is a heterocyclic compound featuring a benzamide moiety linked to a 1,3-thiazole ring substituted with a chloromethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₂H₁₂Cl₂N₂OS, with a molecular weight of 227.16 g/mol and a purity ≥95% . This compound is cataloged as a building block in medicinal chemistry, particularly for targeting enzymes or receptors where thiazole derivatives exhibit biological activity .
Properties
IUPAC Name |
N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS.ClH/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELFFTRMWFEYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Benzamide Coupling: The benzamide moiety is introduced through a coupling reaction with benzoyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions at the chloromethyl group can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that compounds with thiazole moieties exhibit promising anti-cancer properties. For instance, derivatives of benzamide have been shown to induce apoptosis in cancer cell lines. In a study involving various benzamide analogs, compounds similar to N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride demonstrated significant cytotoxicity against different tumor models, highlighting their potential as anti-cancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that thiazole-containing compounds can inhibit the growth of various bacteria and fungi. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effective minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .
Material Science
Corrosion Inhibition
this compound has been evaluated for its effectiveness as a corrosion inhibitor in acidic environments. Research indicates that it can significantly reduce corrosion rates of mild steel in hydrochloric acid solutions. The compound's ability to form protective films on metal surfaces enhances its applicability in industrial settings .
Synthesis and Derivative Development
The synthesis of this compound has opened avenues for developing new derivatives with enhanced properties. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profiles. Variants with different substitutions on the thiazole or benzamide rings are being explored for improved efficacy against specific diseases .
Case Studies
Mechanism of Action
The mechanism by which N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Bioactivity
- Chloromethyl vs. Dichloro Substituents : The chloromethyl group in the target compound enables nucleophilic substitution reactions, facilitating covalent bonding with biological targets. In contrast, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide (CAS: N/A) relies on halogen bonding for interactions, which may limit its reactivity .
- Benzamide vs. Acetamide : The benzamide group in the target compound enhances aromatic stacking interactions in enzyme binding pockets compared to the acetamide derivative (e.g., 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride), which has reduced π-π interactions due to its aliphatic chain .
- Heterocycle Variations: Compounds like 4-Chloro-N-[...]oxadiazol-2-yl)benzamide () replace the thiazole with oxadiazole, altering electronic properties and bioavailability.
Biological Activity
N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride (CAS No. 1171958-63-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Profile
- Molecular Formula : C12H12Cl2N2OS
- Molecular Weight : 303.21 g/mol
- CAS Number : 1171958-63-6
Synthesis
The synthesis of this compound generally involves the reaction of appropriate thiazole derivatives with benzamide precursors. The chloromethyl group plays a crucial role in enhancing the compound's reactivity and biological activity. Various synthetic pathways have been explored to optimize yield and purity.
Antitumor Activity
Research indicates that compounds related to benzamide derivatives, including this compound, exhibit significant antitumor properties. For instance:
- In vitro studies have shown that similar thiazole-containing benzamides can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that derivatives can affect RET kinase activity, which is implicated in several cancers .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.015 mg/mL .
| Microorganism | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 21 |
| Bacillus subtilis | 0.300 | 12 |
| Escherichia coli | 0.200 | 14 |
| Pseudomonas aeruginosa | 0.500 | 10 |
Case Studies
- Anticancer Efficacy : A study involving mice with induced tumors demonstrated that administration of related thiazole-benzamide compounds significantly suppressed tumor growth, with notable increases in survival rates among treated groups .
- Inhibition of RET Kinase : Another investigation highlighted a series of benzamide derivatives where this compound was part of a larger study evaluating RET kinase inhibitors. The results indicated promising activity against RET-driven tumors .
Q & A
Q. What are the established synthetic routes for N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzoyl chloride derivative with a thiazole-containing amine. A general method includes:
- Reacting 5-chlorothiazol-2-amine with benzoyl chloride derivatives in pyridine under ambient conditions, followed by purification via chromatography and recrystallization (e.g., methanol) .
- Key parameters for optimization include solvent choice (pyridine or DMF), temperature (room temperature to reflux), and stoichiometric ratios. Monitoring via TLC and NMR ensures reaction completion and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the amide bond formation and substituent positions (e.g., chloromethyl and benzamide groups) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying the hydrochloride salt form .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (amide I band) and N–H stretches .
Q. What are the primary research applications of this compound in medicinal chemistry?
Benzamide-thiazole derivatives are explored for:
- Enzyme Inhibition : Targeting enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide anion interactions .
- Anticancer Activity : Modulation of cellular pathways (e.g., apoptosis) through thiazole-mediated enzyme inhibition .
Advanced Research Questions
Q. How does the chloromethyl-thiazole moiety influence the compound’s reactivity and pharmacological profile?
- Reactivity : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), facilitating derivatization for structure-activity relationship (SAR) studies .
- Pharmacology : The thiazole ring enhances lipophilicity and membrane permeability, while the chloro group stabilizes interactions with hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological assay data (e.g., varying IC50_{50}50 values across studies)?
- Control Experiments : Verify assay conditions (pH, temperature) and compound stability (e.g., hydrolysis of the chloromethyl group) .
- Structural Confirmation : Re-characterize batches via XRD or HPLC to rule out polymorphic or impurity effects .
- Target Selectivity Profiling : Use kinase panels or proteomic assays to identify off-target interactions that may explain variability .
Q. What computational methods support the design of derivatives with improved activity?
- Molecular Docking : Predict binding affinities to targets like PFOR or kinases using software (e.g., AutoDock) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
